molecular formula C16H9F3N2OS2 B2967455 N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477854-02-7

N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2967455
CAS No.: 477854-02-7
M. Wt: 366.38
InChI Key: WYGJAZIQEOWJMY-UHFFFAOYSA-N
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Description

N-(2-Propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a polyheterocyclic compound featuring a fused thieno[3,2-b]pyridine core. Key structural elements include:

  • Thieno[3,2-b]pyridine backbone: A fused bicyclic system combining thiophene and pyridine rings.
  • Substituents: 2-Thienyl group at position 3, contributing π-π stacking interactions. Trifluoromethyl group at position 6, enhancing lipophilicity and metabolic stability.

This compound’s unique substitution pattern distinguishes it from analogs in the thieno[2,3-b]pyridine family, which are more extensively studied .

Properties

IUPAC Name

N-prop-2-ynyl-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2OS2/c1-2-5-20-15(22)14-12(10-4-3-6-23-10)13-11(24-14)7-9(8-21-13)16(17,18)19/h1,3-4,6-8H,5H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGJAZIQEOWJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, often referred to as compound 1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H9F3N2OS2
  • CAS Number : 477854-02-7
  • Molar Mass : 366.38 g/mol

This compound features a thieno[3,2-b]pyridine structure with a trifluoromethyl group and a propynyl substituent, which contribute to its unique pharmacological properties.

Anticancer Properties

Recent studies indicate that compound 1 exhibits significant cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. The following points summarize key findings:

  • Cytotoxicity : In vitro studies have shown that compound 1 induces apoptosis in MDA-MB-231 and MCF-7 breast cancer cell lines. The MTT assay revealed that treatment with compound 1 resulted in a dose-dependent decrease in cell viability, with concentrations as low as 0.05 µM demonstrating effectiveness after 24 hours of exposure .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves disruption of cellular metabolism and induction of apoptosis. Metabolic profiling indicated alterations in glycolysis and pyruvate metabolism, suggesting that compound 1 may target metabolic pathways critical for cancer cell survival .
  • Cancer Stem Cells (CSCs) : Compound 1 has been shown to reduce the population of cancer stem cells within treated cell lines, which is crucial for preventing tumor recurrence and metastasis . The impact on glycosphingolipid expression further supports its role in targeting CSCs .

Comparison with Other Compounds

To contextualize the efficacy of compound 1, it is beneficial to compare its activity with established anticancer agents:

CompoundIC50 (µM)Cell LineMechanism of Action
This compound0.05MDA-MB-231Induces apoptosis, alters metabolism
Paclitaxel0.1MDA-MB-231Microtubule stabilization
Doxorubicin0.5MCF-7DNA intercalation

Case Studies and Research Findings

A notable study published in September 2022 highlighted the effectiveness of compound 1 against breast cancer cells. It demonstrated that treatment led to a significant reduction in cell viability and an increase in apoptotic markers after prolonged exposure . Another study emphasized the compound's ability to inhibit key signaling pathways associated with tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The thieno[3,2-b]pyridine core in the target compound differs from the thieno[2,3-b]pyridine scaffold prevalent in analogs (e.g., compounds in ).

Substituent Analysis

Table 1: Key Substituents and Properties of Analogous Compounds
Compound (Reference) Core Structure R-Group (Carboxamide) 6-Position Substituent Key Data (Yield, Purity)
Target Compound Thieno[3,2-b]pyridine 2-Propynyl CF₃ N/A
3-Amino-N-(3-methylphenyl)-6-(2-thienyl)-4-CF₃-thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3-Methylphenyl CF₃ Mol. Wt: 433.47; CAS: 420835-59-2
3-Amino-N-(4-iodophenyl)-6-(2-thienyl)-4-CF₃-thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 4-Iodophenyl CF₃ Yield: 95%; m.p.: 236.5–237.6°C
3-Amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-CF₃-thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 4-Fluorophenyl CF₃ Mol. Wt: 437.44; CAS: MDLMFCD01416826
Key Observations:
  • Carboxamide Substituents :
    • Aryl Groups (e.g., 4-iodophenyl, 4-fluorophenyl) are common, enhancing steric bulk and electronic effects . The target’s 2-propynyl group is rare, likely increasing reactivity due to the terminal alkyne.
    • Halogenated Aryl Groups (e.g., 4-iodo, 4-fluoro) may improve binding affinity via halogen bonding .
  • Trifluoromethyl Group : Universally retained at position 6 across analogs, underscoring its role in enhancing lipophilicity and resistance to oxidative metabolism .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the thieno[3,2-b]pyridine core, and how is regioselectivity ensured during cyclization?

  • Methodological Answer : The thieno[3,2-b]pyridine scaffold is typically synthesized via cyclocondensation of substituted thiophene and pyridine precursors. For example, cyclization of 3-amino-thiophene derivatives with α,β-unsaturated ketones under acidic conditions can yield the fused ring system. Regioselectivity is controlled by steric and electronic effects of substituents (e.g., the electron-withdrawing trifluoromethyl group directs cyclization to the 6-position). Catalytic methods, such as Pd-mediated coupling, may introduce the 2-thienyl group post-cyclization . Solvent polarity and temperature optimization are critical to minimize side products (e.g., thieno[2,3-b]pyridine isomers) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., thienyl protons at δ 7.2–7.8 ppm, trifluoromethyl as a singlet at δ ~-60 ppm in 19^19F NMR).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the fused-ring conformation (e.g., dihedral angles between thiophene and pyridine planes) .

Q. How does the trifluoromethyl group at position 6 influence the compound’s solubility and stability?

  • Methodological Answer : The CF3_3 group enhances lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs), improving membrane permeability. However, it reduces aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO:PBS mixtures). The CF3_3 group also resists metabolic oxidation, enhancing in vivo stability .

Advanced Research Questions

Q. How can computational models predict the biological target interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding using crystal structures of homologous targets (e.g., kinase domains). QSAR models correlate electronic descriptors (e.g., Hammett σ for the thienyl group) with activity. MD simulations (AMBER/CHARMM) assess binding stability over time. Validation via in vitro assays (e.g., enzyme inhibition IC50_{50}) is critical to resolve discrepancies .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Contradictions often arise from poor pharmacokinetics (PK) or off-target effects. Strategies include:

  • Microsomal Stability Assays : Identify metabolic hotspots (e.g., propynyl group oxidation) .
  • Tissue Distribution Studies : Radiolabeled compound tracking (e.g., 14^{14}C) quantifies biodistribution.
  • Orthogonal Assays : Compare results across cell lines (e.g., primary vs. immortalized) to rule out model-specific artifacts .

Q. How is the amidation step optimized to maximize yield and minimize byproducts?

  • Methodological Answer :

  • Coupling Reagents : HATU or EDCI/HOBt activate the carboxylic acid for reaction with propargylamine.
  • Solvent Optimization : DMF or THF at 0–5°C reduces racemization.
  • Workup : Aqueous extraction removes unreacted amine, followed by silica gel chromatography (eluent: EtOAc/hexane). Typical yields range from 65–85% .

Notes

  • Avoid abbreviations; use full chemical names per IUPAC guidelines.
  • Cross-validate computational predictions with experimental data to address model limitations.
  • References exclude non-reliable sources (e.g., benchchem.com ) and prioritize peer-reviewed journals and crystallographic databases .

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